Elimination Half-Life of Boldenone Undecanoate vs. Boldenone Acetate in Equine Models
Boldenone undecanoate, via the undecanoate ester, provides a significantly extended elimination half-life compared to shorter-chain esters like boldenone acetate. This differential pharmacokinetic profile dictates the required frequency of intramuscular administration. [1]
| Evidence Dimension | Elimination half-life (t1/2) following intramuscular injection |
|---|---|
| Target Compound Data | Approximately 14 days (as measured for the active metabolite boldenone following undecanoate ester administration) |
| Comparator Or Baseline | Boldenone acetate: approximately 3 days |
| Quantified Difference | Boldenone undecanoate's half-life is approximately 4.7 times longer than that of boldenone acetate. |
| Conditions | Intramuscular depot injection; data for boldenone undecanoate inferred from the half-life of boldenone undecylenate (14 days), which has a closely related ester structure; boldenone acetate half-life from veterinary reference. |
Why This Matters
The 4.7-fold longer half-life of the undecanoate ester translates to a substantially reduced dosing frequency, which is a critical logistical consideration for long-term veterinary studies or where less frequent handling is desired.
- [1] Boldenone Acetate 100 - Boldenone notes. (2023). The most popular version of Equipoise (EQ) is the undecylenate version with a half-life of 14 days, whilst the acetate ester's half-life is just 3 days. View Source
